molecular formula C16H24O6 B3316940 Bis(2-methylpropyl) 2,5-dioxocyclohexane-1,4-dicarboxylate CAS No. 95549-58-9

Bis(2-methylpropyl) 2,5-dioxocyclohexane-1,4-dicarboxylate

Cat. No. B3316940
CAS RN: 95549-58-9
M. Wt: 312.36 g/mol
InChI Key: RCUWVSQKKQKRNX-UHFFFAOYSA-N
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Description

“Bis(2-methylpropyl) 2,5-dioxocyclohexane-1,4-dicarboxylate” is a chemical compound with the molecular formula C16H24O6. It is used in various applications due to its unique properties .


Chemical Reactions Analysis

“Bis(2-methylpropyl) 2,5-dioxocyclohexane-1,4-dicarboxylate” can participate in various chemical reactions. For instance, “Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate” can react with 2,4-diamino-phenol to produce 2,5-bis-(3-amino-4-hydroxy-phenylamino)-cyclohexa-1,4-diene-1,4-dicarboxylic acid dimethyl ester .


Physical And Chemical Properties Analysis

“Bis(2-methylpropyl) 2,5-dioxocyclohexane-1,4-dicarboxylate” has a molecular weight of 312.36 g/mol. “Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate”, a related compound, has a melting point of 154-157 °C .

properties

IUPAC Name

bis(2-methylpropyl) 2,5-dioxocyclohexane-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6/c1-9(2)7-21-15(19)11-5-14(18)12(6-13(11)17)16(20)22-8-10(3)4/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUWVSQKKQKRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1CC(=O)C(CC1=O)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80759600
Record name Bis(2-methylpropyl) 2,5-dioxocyclohexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80759600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-methylpropyl) 2,5-dioxocyclohexane-1,4-dicarboxylate

CAS RN

95549-58-9
Record name Bis(2-methylpropyl) 2,5-dioxocyclohexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80759600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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